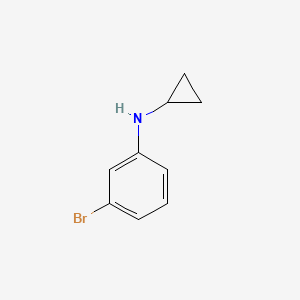
2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid: is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, with an acetic acid moiety attached to the 2-position. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives followed by nitration and subsequent functional group transformations. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These reactions yield mixtures of fluorinated pyridines, which are then separated and purified
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: Fluorinated pyridines are often explored for their potential as enzyme inhibitors or receptor ligands due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents .
Industry: In the agrochemical industry, fluorinated pyridines are used in the development of herbicides and pesticides due to their enhanced stability and bioactivity .
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target proteins . The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-Fluoro-5-nitropyridine: Similar structure but lacks the acetic acid moiety.
5-Fluoro-2-nitropyridin-3-ol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.
Uniqueness: 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid is unique due to the presence of both the fluorine and nitro groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H5FN2O4 |
|---|---|
Peso molecular |
200.12 g/mol |
Nombre IUPAC |
2-(5-fluoro-3-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
Clave InChI |
FIOFANDHGDQHDF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


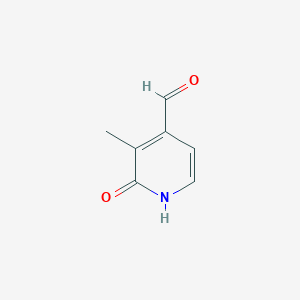

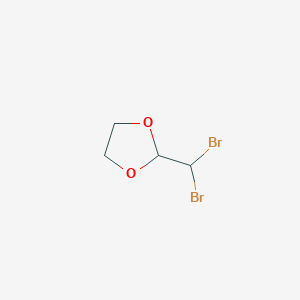
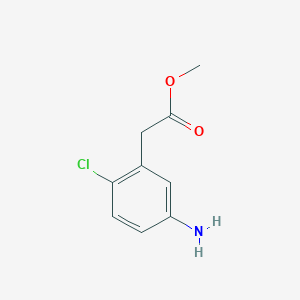
![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)


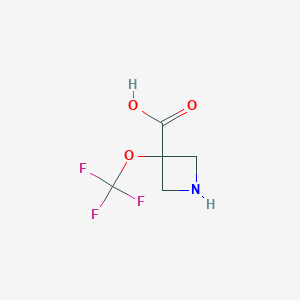
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
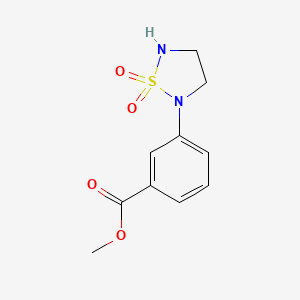
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)

